molecular formula C17H19N3O4S B2444201 N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1903537-86-9

N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2444201
CAS RN: 1903537-86-9
M. Wt: 361.42
InChI Key: QWOULAISQLKZNS-UHFFFAOYSA-N
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Description

Isoxazoles are an important class of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The isoxazole ring contains a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .

Scientific Research Applications

Anticancer Activity

The isoxazole scaffold has garnered significant interest due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. The compound may exhibit promising anticancer properties, making it a valuable target for further investigation .

Anti-inflammatory Effects

Isoxazole derivatives have demonstrated anti-inflammatory activity by modulating key enzymes and cytokines involved in the inflammatory response. These compounds could potentially be used to manage inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

Antimicrobial Properties

The isoxazole ring system has been associated with antimicrobial effects. Researchers have synthesized various isoxazole derivatives and evaluated their efficacy against bacteria, fungi, and viruses. Investigating the antimicrobial potential of the compound could provide insights into novel therapeutic agents .

Neuroprotective Agents

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are highly sought after. Isoxazole-based molecules have shown promise in protecting neurons and mitigating neuroinflammation. Your compound might contribute to this field .

Epigenetic Modulation

Epigenetic regulators play a crucial role in gene expression and cellular processes. Some isoxazole derivatives have been explored as inhibitors of bromodomain-containing proteins (e.g., BRD4), which are involved in epigenetic regulation. Investigating the interaction of your compound with epigenetic targets could yield valuable insights .

Cardiovascular Applications

Isoxazole derivatives have been investigated for their cardiovascular effects, including vasodilation, antiplatelet activity, and potential use in managing hypertension. Your compound’s structure suggests it may interact with relevant receptors or enzymes involved in cardiovascular function .

Future Directions

Isoxazoles continue to be an active area of research in medicinal chemistry, with ongoing efforts to synthesize new derivatives and explore their biological activities . Future work may also involve further exploration of the synthesis methods, as well as investigations into the mechanisms of action of these compounds.

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-16-4-3-13-8-15(9-14-5-7-20(16)17(13)14)25(22,23)19-6-1-2-12-10-18-24-11-12/h8-11,19H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOULAISQLKZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCCC4=CON=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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